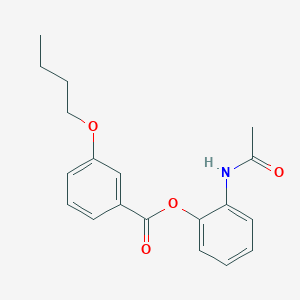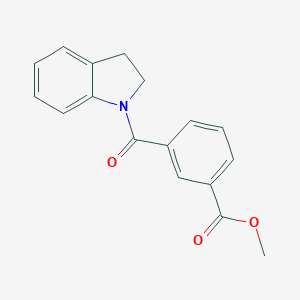![molecular formula C14H19N3O2S B250491 N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B250491.png)
N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide, also known as IBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Mechanism of Action
The mechanism of action of N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide involves the inhibition of HDAC activity, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. This, in turn, leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide has been shown to have several other biochemical and physiological effects. For instance, N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide has been reported to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Moreover, N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide has been shown to have neuroprotective properties and can protect against oxidative stress-induced neuronal damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide in lab experiments is its potent anti-cancer properties, which make it a promising candidate for the development of new cancer therapies. However, one of the limitations of using N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide. One of the most promising directions is the development of N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide-based cancer therapies. Moreover, further studies are needed to investigate the potential applications of N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide in other fields, such as neuroprotection and inflammation. Additionally, studies are needed to optimize the synthesis method of N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide to improve its solubility and bioavailability. Overall, N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide is a promising compound with significant potential for various scientific applications, and further research is needed to fully explore its potential.
Conclusion:
In conclusion, N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide is a chemical compound with significant potential for various scientific applications, including medicinal chemistry, drug discovery, and biochemistry. Its anti-cancer properties, anti-inflammatory properties, and neuroprotective properties make it a promising candidate for the development of new therapies. However, further research is needed to fully explore its potential and optimize its synthesis method.
Synthesis Methods
The synthesis of N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide involves the reaction of 4-aminobenzenethiol with isobutyryl chloride, followed by the reaction of the resulting product with 3-aminopropionitrile. The final product, N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide, is obtained through the reaction of 3-aminopropionitrile with the intermediate product obtained from the first two reactions.
Scientific Research Applications
N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have reported that N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide has anti-cancer properties and can inhibit the growth of various cancer cell lines, including breast cancer, pancreatic cancer, and lung cancer. Moreover, N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a crucial role in the development of cancer.
properties
Molecular Formula |
C14H19N3O2S |
|---|---|
Molecular Weight |
293.39 g/mol |
IUPAC Name |
2-methyl-N-[[4-(propanoylamino)phenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C14H19N3O2S/c1-4-12(18)15-10-5-7-11(8-6-10)16-14(20)17-13(19)9(2)3/h5-9H,4H2,1-3H3,(H,15,18)(H2,16,17,19,20) |
InChI Key |
ADDIYLJXOMRPLO-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C(C)C |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250409.png)
![3-[(4-Isopropylbenzoyl)amino]benzamide](/img/structure/B250413.png)
![N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250414.png)
![4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide](/img/structure/B250416.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250417.png)

![Methyl 3-[(2-chloroanilino)carbonyl]benzoate](/img/structure/B250420.png)
![Methyl 3-[(2,6-dimethylanilino)carbonyl]benzoate](/img/structure/B250422.png)
![Methyl 3-[(2-ethyl-6-methylanilino)carbonyl]benzoate](/img/structure/B250423.png)
![Methyl 3-{[4-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate](/img/structure/B250424.png)


![Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate](/img/structure/B250432.png)